molecular formula C16H32O3 B14355535 Hexyl 3-(hexyloxy)-2-methylpropanoate CAS No. 90177-70-1

Hexyl 3-(hexyloxy)-2-methylpropanoate

Cat. No.: B14355535
CAS No.: 90177-70-1
M. Wt: 272.42 g/mol
InChI Key: ZKGFDTFEFWGYRU-UHFFFAOYSA-N
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Description

Hexyl 3-(hexyloxy)-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hexyl group and a hexyloxy group attached to a methylpropanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 3-(hexyloxy)-2-methylpropanoate typically involves the esterification of hexyl alcohol with 3-(hexyloxy)-2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .

Mechanism of Action

The mechanism by which Hexyl 3-(hexyloxy)-2-methylpropanoate exerts its effects is primarily through its interaction with biological membranes. The ester can penetrate lipid bilayers, altering membrane fluidity and permeability. This can lead to changes in cellular processes and potentially antimicrobial effects . The molecular targets and pathways involved include interactions with membrane lipids and proteins, disrupting their normal function .

Comparison with Similar Compounds

Hexyl 3-(hexyloxy)-2-methylpropanoate can be compared with other esters such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its combination of hexyl and hexyloxy groups makes it particularly suitable for applications requiring stability and a pleasant fragrance .

Conclusion

This compound is a versatile ester with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

90177-70-1

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

hexyl 3-hexoxy-2-methylpropanoate

InChI

InChI=1S/C16H32O3/c1-4-6-8-10-12-18-14-15(3)16(17)19-13-11-9-7-5-2/h15H,4-14H2,1-3H3

InChI Key

ZKGFDTFEFWGYRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(C)C(=O)OCCCCCC

Origin of Product

United States

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